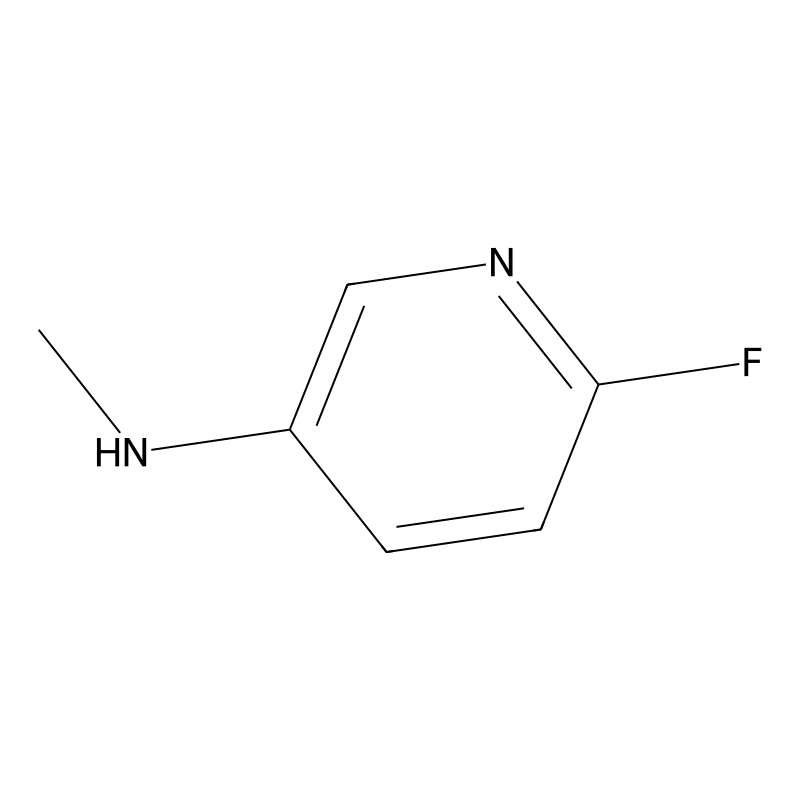

6-fluoro-N-methylpyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information

Potential Applications based on Structure

The presence of a pyridine ring and a fluorine atom suggests potential applications in medicinal chemistry. Pyridine rings are a common scaffold in many drugs, and fluorine substitution can often improve the drug-like properties of a molecule []. However, without further research, it is impossible to say definitively for what purposes 6-fluoro-N-methylpyridin-3-amine might be useful.

6-Fluoro-N-methylpyridin-3-amine is a heterocyclic organic compound characterized by its molecular formula C6H7FN2. This compound features a pyridine ring, which is a six-membered aromatic structure containing nitrogen atoms. Specifically, the compound has a fluorine atom substituted at the 6th position and a methyl group attached to the nitrogen at the 3rd position. The presence of these substituents enhances its chemical stability and reactivity, making it a subject of interest in various fields, particularly medicinal chemistry and materials science.

- Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: It can undergo reduction reactions, converting it into various amine derivatives with reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorine atom is susceptible to nucleophilic substitution, allowing it to be replaced by other nucleophiles under basic conditions.

The versatility in its reactivity allows for the synthesis of various derivatives that can be tailored for specific applications.

Research indicates that 6-Fluoro-N-methylpyridin-3-amine exhibits significant biological activity, particularly as a potassium channel blocker. This mechanism is relevant in enhancing axonal conduction by reducing aberrant efflux of potassium ions, which could have therapeutic implications in conditions such as multiple sclerosis. The compound's ability to interact with voltage-gated potassium channels suggests potential uses in neurological treatments.

The synthesis of 6-Fluoro-N-methylpyridin-3-amine typically involves fluorination processes applied to pyridine derivatives. Common synthetic routes include:

- Nucleophilic Aromatic Substitution: A common method where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. For example, starting from 3,5-dichloro-2,4,6-trifluoropyridine treated with sodium methoxide can yield the desired product.

- Fluorination of Existing Pyridines: This may involve multi-step synthesis from simpler precursors or direct fluorination using fluorinating agents like potassium fluoride or cesium fluoride under optimized conditions .

6-Fluoro-N-methylpyridin-3-amine has potential applications in:

- Medicinal Chemistry: Due to its ability to modulate ion channels, it may be explored for developing treatments for neurological disorders.

- Material Science: Its unique chemical properties could make it useful in synthesizing advanced materials with specific electrical or thermal characteristics .

Several compounds share structural similarities with 6-Fluoro-N-methylpyridin-3-amine. Notable examples include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Aminopyridine | Amino group at position 4 | Known for blocking potassium channels |

| 3-Fluoro-4-aminopyridine | Fluorine at position 3 and amino at 4 | Similar ion channel modulation properties |

| 6-Fluoro-4-methylpyridin-3-amine | Methyl at position 4 and fluorine at 6 | Distinct reactivity profile due to methyl group |

Uniqueness: The unique substitution pattern of 6-Fluoro-N-methylpyridin-3-amine imparts distinct chemical and biological properties compared to these similar compounds. Its specific reactivity due to the location of the fluorine and methyl groups enhances its potential applications in drug development and materials science.